![molecular formula C22H26N4O4 B11159980 (2S)-N-[2-(3,4-dimethoxyphenyl)ethyl]-3-methyl-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanamide](/img/structure/B11159980.png)
(2S)-N-[2-(3,4-dimethoxyphenyl)ethyl]-3-methyl-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanamide
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Overview
Description
N-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-3-METHYL-2-(4-OXO-3,4-DIHYDRO-1,2,3-BENZOTRIAZIN-3-YL)BUTANAMIDE is a complex organic compound with a unique structure that includes both aromatic and heterocyclic elements
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-3-METHYL-2-(4-OXO-3,4-DIHYDRO-1,2,3-BENZOTRIAZIN-3-YL)BUTANAMIDE typically involves multiple steps. One common method starts with the preparation of the intermediate compounds, which are then combined under specific reaction conditions to form the final product. For instance, the synthesis may involve the reaction of 3,4-dimethoxyphenethylamine with an appropriate acylating agent to form an amide intermediate, which is then further reacted with other reagents to introduce the benzotriazinyl and butanamide groups .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and the recycling of solvents and reagents.
Chemical Reactions Analysis
Types of Reactions
N-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-3-METHYL-2-(4-OXO-3,4-DIHYDRO-1,2,3-BENZOTRIAZIN-3-YL)BUTANAMIDE can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be used to modify the functional groups within the molecule.
Substitution: The aromatic and heterocyclic rings can undergo substitution reactions with various electrophiles or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinone derivatives, while reduction could produce amine or alcohol derivatives.
Scientific Research Applications
N-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-3-METHYL-2-(4-OXO-3,4-DIHYDRO-1,2,3-BENZOTRIAZIN-3-YL)BUTANAMIDE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: This compound can be used in studies related to enzyme inhibition, receptor binding, and other biochemical processes.
Industry: It may be used in the production of specialty chemicals, materials science, and other industrial applications.
Mechanism of Action
The mechanism of action of N-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-3-METHYL-2-(4-OXO-3,4-DIHYDRO-1,2,3-BENZOTRIAZIN-3-YL)BUTANAMIDE involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, where the compound binds and exerts its effects. The pathways involved may include inhibition of enzyme activity, modulation of receptor function, or other biochemical interactions.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
- N-(3,4-Dimethoxyphenethyl)acetamide
- N-Acetyl-3,4-dimethoxyphenethylamine
- N-Acetylhomoveratrylamine
Uniqueness
What sets N-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-3-METHYL-2-(4-OXO-3,4-DIHYDRO-1,2,3-BENZOTRIAZIN-3-YL)BUTANAMIDE apart is its unique combination of functional groups and structural elements, which confer specific chemical and biological properties.
Properties
Molecular Formula |
C22H26N4O4 |
---|---|
Molecular Weight |
410.5 g/mol |
IUPAC Name |
(2S)-N-[2-(3,4-dimethoxyphenyl)ethyl]-3-methyl-2-(4-oxo-1,2,3-benzotriazin-3-yl)butanamide |
InChI |
InChI=1S/C22H26N4O4/c1-14(2)20(26-22(28)16-7-5-6-8-17(16)24-25-26)21(27)23-12-11-15-9-10-18(29-3)19(13-15)30-4/h5-10,13-14,20H,11-12H2,1-4H3,(H,23,27)/t20-/m0/s1 |
InChI Key |
CMBUZNOPWFAIAY-FQEVSTJZSA-N |
Isomeric SMILES |
CC(C)[C@@H](C(=O)NCCC1=CC(=C(C=C1)OC)OC)N2C(=O)C3=CC=CC=C3N=N2 |
Canonical SMILES |
CC(C)C(C(=O)NCCC1=CC(=C(C=C1)OC)OC)N2C(=O)C3=CC=CC=C3N=N2 |
Origin of Product |
United States |
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